molecular formula C9H7BClNO2 B2400745 (8-Chloroquinolin-6-yl)boronic acid CAS No. 2230902-55-1

(8-Chloroquinolin-6-yl)boronic acid

Cat. No.: B2400745
CAS No.: 2230902-55-1
M. Wt: 207.42
InChI Key: SGGDLPAJUCTGSZ-UHFFFAOYSA-N
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Description

“(8-Chloroquinolin-6-yl)boronic acid” is a chemical compound with the CAS Number: 2230902-55-1 . It has a molecular weight of 207.42 and its IUPAC name is this compound .


Synthesis Analysis

While there is no direct information available on the synthesis of “this compound”, there are studies on the synthesis of similar compounds. For instance, a study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7BClNO2/c11-8-5-7 (10 (13)14)4-6-2-1-3-12-9 (6)8/h1-5,13-14H .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Borylated Quinolines

A novel procedure for synthesizing borylated quinolines using (8-Chloroquinolin-6-yl)boronic acid has been developed. This method, involving a palladium-catalyzed C-4 borylation, is efficient and opens up new avenues for functionalizing quinolines as potential probes and pharmacological agents (Das et al., 2022).

Ratiometric Reagent for Hypochlorite Ion Detection

The compound has been used to synthesize a novel water-soluble styrylquinolinium boronic acid, which acts as a ratiometric optical chemosensor for ClO⁻. This reagent demonstrates high selectivity and fast oxidation, making it a potential visual chemosensor for ClO⁻ (Wang et al., 2013).

Luminescent Boron Complexes

8-Hydroxyquinoline derivatives of boronic acids have been explored for their luminescent properties. These compounds have been characterized and analyzed for their potential in applications like luminescent devices (Jarzembska et al., 2017).

Fluorescent Boronic Acids for Diol Detection

Isoquinolinylboronic acids, related to this compound, have shown high affinities for diol-containing compounds at physiological pH. These acids also exhibit significant fluorescence changes upon binding, indicating potential applications in sensor design (Cheng et al., 2010).

Electronic and Luminescent Properties

Studies on organoboron quinolinolates with extended conjugated chromophores have been conducted to understand their electronic and electroluminescent properties. Such studies are crucial for developing advanced materials in electronics and lighting industries (Kappaun et al., 2006).

Safety and Hazards

“(8-Chloroquinolin-6-yl)boronic acid” is classified as a dangerous compound with hazard statements H315-H318-H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Properties

IUPAC Name

(8-chloroquinolin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGDLPAJUCTGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=C1)Cl)N=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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